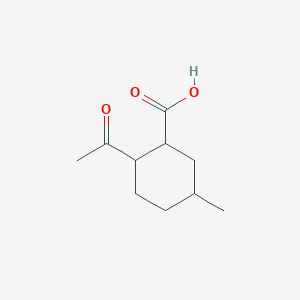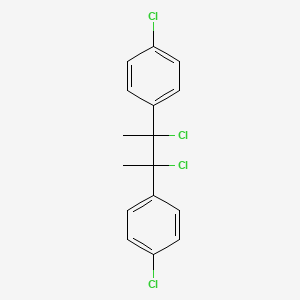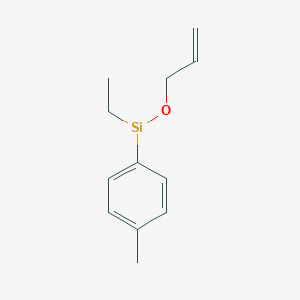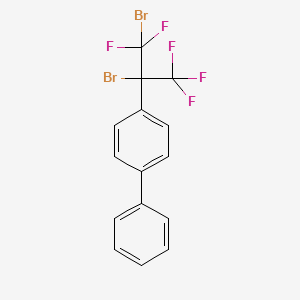
1,1'-(Hexa-1,2-dien-5-yne-1,4-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-1,2-hexadiene-5-yne is an organic compound characterized by the presence of two phenyl groups attached to a hexadiene backbone with a triple bond at the fifth position. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double and triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-1,2-hexadiene-5-yne can be synthesized through various organic reactions. One common method involves the coupling of phenylacetylene with a suitable diene precursor under palladium-catalyzed conditions. The reaction typically requires a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 1,4-Diphenyl-1,2-hexadiene-5-yne may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-1,2-hexadiene-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the diene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1,4-Diphenyl-1,2-hexadiene-5-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-1,2-hexadiene-5-yne involves its interaction with various molecular targets. The conjugated diene structure allows for resonance stabilization, making it reactive towards electrophiles and nucleophiles. The phenyl groups can participate in π-π interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electrophilic addition, nucleophilic substitution, and radical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Hexadiene: A conjugated diene with two double bonds separated by a single bond.
1,2-Hexadiene: A cumulated diene with two double bonds sharing a common carbon atom.
1,5-Hexadiene: An isolated diene with two double bonds separated by more than one single bond.
Uniqueness
1,4-Diphenyl-1,2-hexadiene-5-yne is unique due to the presence of both phenyl groups and a triple bond, which imparts distinct chemical properties and reactivity. The conjugated system enhances its stability and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61423-05-0 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
InChI |
InChI=1S/C18H14/c1-2-17(18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h1,3-8,10-15,17H |
InChI Key |
HMQZDBWFTSYOPM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C=C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide](/img/structure/B14579523.png)







![Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14579567.png)


